molecular formula C9H14N2 B13611014 3-(Pyridin-3-yl)butan-1-amine

3-(Pyridin-3-yl)butan-1-amine

Cat. No.: B13611014
M. Wt: 150.22 g/mol
InChI Key: DDPXWSZITXODGK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)butan-1-amine is an organic compound that belongs to the class of amines It consists of a butan-1-amine backbone with a pyridin-3-yl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with butan-1-amine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)butan-1-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)butan-1-amine
  • 3-(Pyridin-4-yl)butan-1-amine
  • 3-(Pyridin-3-yl)propylamine

Uniqueness

3-(Pyridin-3-yl)butan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridine ring and the length of the carbon chain influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-pyridin-3-ylbutan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(4-5-10)9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3

InChI Key

DDPXWSZITXODGK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CN=CC=C1

Origin of Product

United States

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